Methyl (S)-2-(methylamino)pentanoate
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Overview
Description
Methyl (2S)-2-(methylamino)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to the second carbon of a pentanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(methylamino)pentanoate typically involves the esterification of 2-(methylamino)pentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(methylamino)pentanoic acid+methanolacid catalystmethyl (2S)-2-(methylamino)pentanoate+water
Industrial Production Methods
On an industrial scale, the production of methyl (2S)-2-(methylamino)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular components, modulating biochemical processes and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-(methylamino)pentanoate: The enantiomer of methyl (2S)-2-(methylamino)pentanoate with similar chemical properties but different biological activities.
Ethyl (2S)-2-(methylamino)pentanoate: An ester with an ethyl group instead of a methyl group, exhibiting
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl (2S)-2-(methylamino)pentanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6(8-2)7(9)10-3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
VDBZJMVINLMORV-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC |
Canonical SMILES |
CCCC(C(=O)OC)NC |
Origin of Product |
United States |
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